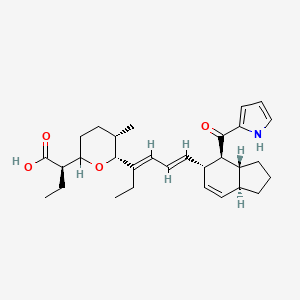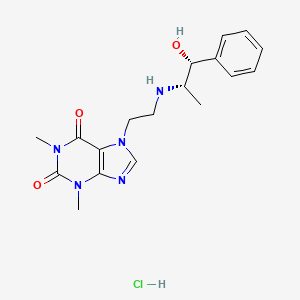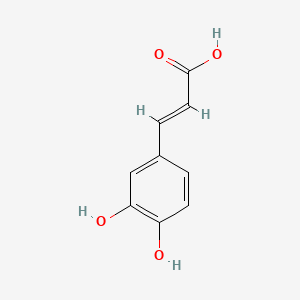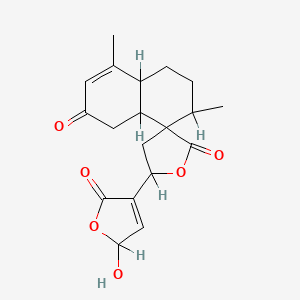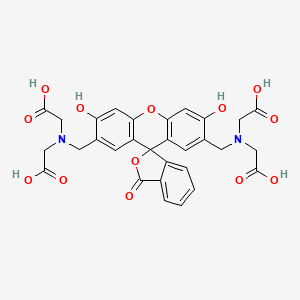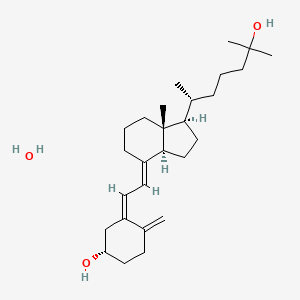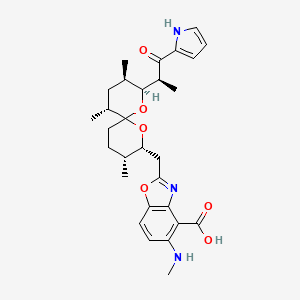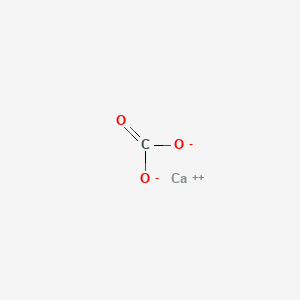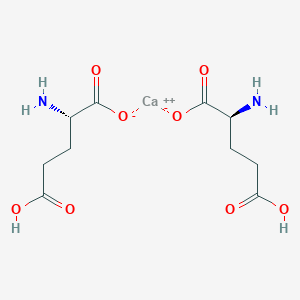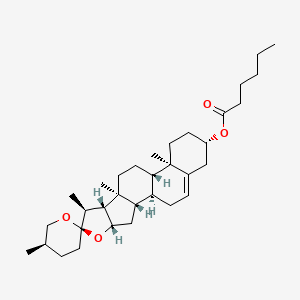
Caprospinol
Overview
Description
Caprospinol, also known as diosgenin caproate, is a small molecule drug that has shown promise in the treatment of Alzheimer’s disease. It is a derivative of diosgenin, a natural steroidal saponin found in various plants. This compound has been investigated for its ability to clear beta-amyloid plaques from the brain, improve brain histopathology, and recover memory function .
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other steroidal compounds.
Biology: Investigated for its neuroprotective properties and ability to clear beta-amyloid plaques.
Medicine: Potential therapeutic agent for Alzheimer’s disease, showing promise in preclinical studies.
Industry: Used in the production of steroidal drugs and supplements
Mechanism of Action
Caprospinol exerts its effects by binding directly to beta-amyloid peptides, inhibiting the formation of neurotoxic amyloid-derived diffusible ligands. This binding forms stable complexes with the peptides, preventing their aggregation into plaques. Additionally, this compound protects mitochondrial function, thereby preserving cell viability and reducing cell death .
Similar Compounds:
Diosgenin: The parent compound from which this compound is derived. Diosgenin itself has shown various biological activities but lacks the specific anti-amyloid properties of this compound.
22R-Hydroxycholesterol: Another steroidal compound with neuroprotective properties but differs in its mechanism of action and steroidogenic activity.
Curcumin-Diosgenin Bivalent Ligands: These compounds combine the properties of curcumin and diosgenin, showing multifunctional activity against Alzheimer’s disease.
Uniqueness: this compound is unique in its ability to clear beta-amyloid plaques and protect mitochondrial function without binding to known steroid receptors. This makes it a promising candidate for the treatment of Alzheimer’s disease, distinguishing it from other similar compounds .
Future Directions
Caprospinol is currently in the preclinical stage, with an IND number received from the US FDA . Phase I clinical studies are yet to be started . Samaritan Pharmaceuticals, the company developing this compound, has partnered with India-based Advinus Therapeutics to provide the requisite information to the FDA . The drug is being developed for Alzheimer’s disease and other neurodegenerative disorders . Recent studies have demonstrated the drug’s ability in restoring memory, which may add much value to this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: Caprospinol is synthesized from diosgenin through a series of chemical reactions. The primary synthetic route involves the esterification of diosgenin with hexanoic acid. The reaction typically requires the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Caprospinol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can yield alcohol derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the ester group, to form different ester derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acid chlorides or anhydrides are commonly used for esterification reactions.
Major Products:
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various ester derivatives.
properties
IUPAC Name |
[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl] hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H52O4/c1-6-7-8-9-29(34)36-24-13-15-31(4)23(18-24)10-11-25-26(31)14-16-32(5)27(25)19-28-30(32)22(3)33(37-28)17-12-21(2)20-35-33/h10,21-22,24-28,30H,6-9,11-20H2,1-5H3/t21-,22+,24+,25-,26+,27+,28+,30+,31+,32+,33-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOZFSWFUBLCNN-AAPULDEBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC5C4C(C6(O5)CCC(CO6)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)C[C@H]5[C@@H]4[C@@H]([C@]6(O5)CC[C@H](CO6)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H52O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Caprospinol cleared beta-amyloid plaque formation and restored memory capacity in-vivo; confirming in-vitro studies showing Caprospinol binds ß-amyloid directly and inhibits the formation of neurotoxic amyloid-derived diffusible ligands (ADDLs) by forming stable heavy complexes with the peptide. In addition, the studies demonstrated Caprospinol protects mitochondria function, thus protecting cell viability and decreased cell death. | |
| Record name | Caprospinol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05263 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
4952-56-1 | |
| Record name | Caprospinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004952561 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Caprospinol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05263 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CAPROSPINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BU4T267E4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




